molecular formula C25H22N2O2 B15169343 Urea, N-(2,2-diphenylethyl)-N'-(7-hydroxy-1-naphthalenyl)- CAS No. 648420-42-2

Urea, N-(2,2-diphenylethyl)-N'-(7-hydroxy-1-naphthalenyl)-

Cat. No.: B15169343
CAS No.: 648420-42-2
M. Wt: 382.5 g/mol
InChI Key: FUSAUSIAQOSYSH-UHFFFAOYSA-N
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Description

Urea, N-(2,2-diphenylethyl)-N’-(7-hydroxy-1-naphthalenyl)- is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. The unique structure of this compound, featuring both diphenylethyl and hydroxy-naphthalenyl groups, suggests potential for interesting chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of urea derivatives typically involves the reaction of an amine with an isocyanate or the reaction of a carbamate with an amine. For Urea, N-(2,2-diphenylethyl)-N’-(7-hydroxy-1-naphthalenyl)-, a possible synthetic route could involve the reaction of 2,2-diphenylethylamine with 7-hydroxy-1-naphthyl isocyanate under controlled conditions. The reaction might be carried out in an inert solvent such as dichloromethane or toluene, at temperatures ranging from 0°C to room temperature.

Industrial Production Methods

Industrial production of such compounds often involves large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and desired purity of the final product. Catalysts and optimized reaction conditions are employed to maximize yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Urea derivatives can undergo various chemical reactions, including:

    Oxidation: This compound might be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinones or other oxidized products.

    Reduction: Reduction reactions could involve agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions might occur at the aromatic rings, especially if electron-withdrawing groups are present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as intermediates in organic synthesis and as ligands in coordination chemistry.

    Biology: Investigated for their potential as enzyme inhibitors or as probes for studying biological processes.

    Medicine: Some urea derivatives have shown promise as therapeutic agents, including anticancer and antiviral drugs.

    Industry: Utilized in the production of polymers, resins, and other materials.

Mechanism of Action

The mechanism of action of Urea, N-(2,2-diphenylethyl)-N’-(7-hydroxy-1-naphthalenyl)- would depend on its specific biological or chemical activity. Generally, urea derivatives can interact with proteins, enzymes, or nucleic acids, affecting their function. The presence of the hydroxy-naphthalenyl group suggests potential interactions with aromatic amino acids or nucleotides.

Comparison with Similar Compounds

Similar Compounds

  • Urea, N-(2,2-diphenylethyl)-N’-(4-hydroxyphenyl)-
  • Urea, N-(2,2-diphenylethyl)-N’-(3-hydroxy-2-naphthalenyl)-

Uniqueness

The unique combination of diphenylethyl and hydroxy-naphthalenyl groups in Urea, N-(2,2-diphenylethyl)-N’-(7-hydroxy-1-naphthalenyl)- may confer distinct chemical and biological properties, such as enhanced binding affinity to certain biological targets or improved stability under specific conditions.

Properties

CAS No.

648420-42-2

Molecular Formula

C25H22N2O2

Molecular Weight

382.5 g/mol

IUPAC Name

1-(2,2-diphenylethyl)-3-(7-hydroxynaphthalen-1-yl)urea

InChI

InChI=1S/C25H22N2O2/c28-21-15-14-20-12-7-13-24(22(20)16-21)27-25(29)26-17-23(18-8-3-1-4-9-18)19-10-5-2-6-11-19/h1-16,23,28H,17H2,(H2,26,27,29)

InChI Key

FUSAUSIAQOSYSH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CNC(=O)NC2=CC=CC3=C2C=C(C=C3)O)C4=CC=CC=C4

Origin of Product

United States

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